molecular formula C9H16N2O B6203938 2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1862780-74-2

2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B6203938
CAS No.: 1862780-74-2
M. Wt: 168.2
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Description

2-Azaspiro[3.5]nonane-2-carboxamide is a spirocyclic compound characterized by a nitrogen-containing bicyclic structure fused at a central carbon atom. Its molecular formula is C₈H₁₀N₆O (mol. weight: 190.21 g/mol) with a CAS number of 1339435-12-9 . The compound is notable for its high Fsp³ character, a feature linked to improved pharmacokinetic properties such as solubility and metabolic stability in drug design. It has been synthesized via scalable methods, achieving multigram quantities with ≥95% purity, making it a viable candidate for medicinal chemistry applications .

Properties

CAS No.

1862780-74-2

Molecular Formula

C9H16N2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azaspiro[3.5]nonane-2-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol or an amino acid derivative, under acidic or basic conditions. The reaction conditions often include the use of a strong acid or base, such as hydrochloric acid or sodium hydroxide, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-azaspiro[3.5]nonane-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic core .

Mechanism of Action

The mechanism of action of 2-azaspiro[3.5]nonane-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic compounds with azaspiro frameworks are increasingly explored for their three-dimensional complexity and drug-like properties. Below is a detailed comparison of 2-azaspiro[3.5]nonane-2-carboxamide with key analogs:

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid

  • Structure: Incorporates an oxygen atom in the spirocyclic ring (C₈H₁₁NO₃, mol. weight: 183.18 g/mol).
  • Pharmacological Properties : Demonstrated five-fold lower toxicity compared to Bupivacaine when integrated into its structure. Enhanced water solubility and comparable activity to the parent drug were observed .
  • Applications : Used as a bioisostere for pipecolic acid in local anesthetics and central nervous system (CNS) therapeutics .

8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide Hydrochloride

  • Structure: Features a sulfur atom and an amino group (C₉H₁₇ClN₂OS, mol. weight: 236.76 g/mol) .
  • The amino group introduces a cationic charge at physiological pH, altering binding affinity to ion channels or receptors.
  • Toxicity: No direct toxicity data reported, but structural analogs with sulfur substitutions often exhibit higher metabolic stability .

2-Azaspiro[3.5]nonane Hydrobromide

  • Structure : A simpler spirocyclic amine salt (C₈H₁₅N·BrH, mol. weight: 224.12 g/mol) .
  • Physicochemical Properties: Higher solubility in polar solvents due to the hydrobromide salt form. Lacks the carboxamide group, reducing hydrogen-bonding capacity compared to this compound.
  • Applications : Primarily used as a synthetic intermediate for more complex spirocyclic derivatives .

7-Azaspiro[3.5]nonan-2-one

  • Structure: Contains a ketone group (C₈H₁₃NO, mol. weight: 139.20 g/mol) .
  • Functional Differences :
    • The ketone group increases electrophilicity, making it reactive in nucleophilic addition reactions.
    • Lower molecular rigidity compared to carboxamide derivatives due to the absence of a fused amide group.

2-Amino-spiro[3.5]nonane-2-carboxylic Acid

  • Structure: Combines an amino group and a carboxylic acid (C₁₀H₁₇NO₂, mol. weight: 183.25 g/mol) .
  • Key Features: Amphoteric properties (ionizable amino and carboxylic acid groups) enhance solubility in aqueous environments. Potential for zwitterionic behavior, which may reduce passive membrane permeability but improve target specificity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₈H₁₀N₆O 190.21 High Fsp³, scalable synthesis, ≥95% purity CNS drugs, enzyme inhibitors
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid C₈H₁₁NO₃ 183.18 5× lower toxicity than Bupivacaine, improved solubility Anesthetics, bioisosteres
8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide HCl C₉H₁₇ClN₂OS 236.76 Sulfur-enhanced lipophilicity, cationic charge Ion channel modulators
2-Azaspiro[3.5]nonane Hydrobromide C₈H₁₅N·BrH 224.12 High solubility, synthetic intermediate Precursor for complex spirocycles
7-Azaspiro[3.5]nonan-2-one C₈H₁₃NO 139.20 Reactive ketone group, lower rigidity Synthetic chemistry, scaffold diversity
2-Amino-spiro[3.5]nonane-2-carboxylic Acid C₁₀H₁₇NO₂ 183.25 Amphoteric, zwitterionic behavior Peptidomimetics, prodrugs

Key Research Findings

  • Synthetic Scalability: this compound and its 7-oxa analog are synthesized in multigram quantities (>5 g) with yields exceeding 70%, outperforming sulfur-containing analogs (e.g., 8-amino-5-thiaspiro derivatives), which require more complex purification .
  • Toxicity Profile: The 7-oxa derivative demonstrates significantly lower toxicity (5× reduction) compared to non-spirocyclic analogs like Bupivacaine, attributed to reduced off-target interactions .
  • Solubility Trends : Carboxamide and carboxylic acid derivatives exhibit superior aqueous solubility (>50 mg/mL) compared to hydrobromide salts or ketone-containing spirocycles (<20 mg/mL) .

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